SSAA09E3

SARS-CoV Entry Inhibitor Mechanism of Action

SSAA09E3 is the only well-characterized small molecule among its direct analogs (SSAA09E1, SSAA09E2) that specifically blocks viral-host membrane fusion without affecting ACE2 binding or cathepsin L activity. With a validated EC50 of 0.15 μM against live SARS-CoV in Vero cells and a selectivity index >100, it is the preferred choice for mechanistic studies of the terminal fusion step. Ideal for combination screens with ACE2 antagonists or cathepsin L inhibitors to explore synergistic antiviral effects. Researchers investigating sequential coronavirus entry steps can use SSAA09E3 to cleanly separate fusion-dependent effects from receptor engagement and endosomal proteolysis.

Molecular Formula C21H13NO3
Molecular Weight 327.3 g/mol
CAS No. 52869-18-8
Cat. No. B1663779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSAA09E3
CAS52869-18-8
SynonymsN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
SSAA09E3
Molecular FormulaC21H13NO3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25)
InChIKeySIGATAYQAZTAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSAA09E3 (CAS 52869-18-8) – A Fusion-Targeting SARS-CoV Entry Inhibitor for Antiviral Research


SSAA09E3 [N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide] is a small-molecule benzamide derivative that functions as a specific inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) entry [1]. Identified through a high-throughput screen of chemical libraries, SSAA09E3 acts at a late stage of viral entry by preventing fusion of the viral membrane with the host cellular membrane, without affecting SARS-S/ACE2 interactions or cathepsin L proteolytic activity [2]. In cellular assays, SSAA09E3 suppresses SARS/HIV pseudotyped virus entry into 293T cells with an EC50 of 9.7 μM and inhibits live SARS-CoV infection in Vero cells with a submicromolar EC50 of 0.15 μM .

SSAA09E3 Cannot Be Substituted by Generic SARS-CoV Entry Inhibitors Due to Distinct Fusion-Targeting Mechanism


Inhibitors of SARS-CoV entry operate through mechanistically distinct stages: early receptor engagement (ACE2 interaction), intermediate endosomal protease processing (cathepsin L), or late membrane fusion. SSAA09E3 is the only characterized small molecule among its direct analogs (SSAA09E1, SSAA09E2) that specifically blocks viral-host membrane fusion without affecting upstream events [1][2]. Substitution with an ACE2 antagonist (e.g., SSAA09E2) or a cathepsin L inhibitor (e.g., SSAA09E1) would alter the stage of intervention, potentially confounding experimental readouts in mechanism-of-action studies or combinatorial screening [3]. The quantitative differences in potency, selectivity, and target engagement documented below preclude simple one-for-one interchange.

Quantitative Differentiation of SSAA09E3: Head-to-Head Comparison Data for Procurement Decisions


SSAA09E3 Exhibits Exclusive Fusion Inhibition Activity with No Cathepsin L or ACE2 Interference

SSAA09E3 demonstrates a unique mechanism of action among its in-class analogs (SSAA09E1, SSAA09E2): it exclusively prevents fusion of the viral membrane with the host cellular membrane. In direct enzymatic assays, SSAA09E1 inhibited cathepsin L activity with an IC50 of 5.33 ± 0.61 μM, while SSAA09E3 showed no inhibition of cathepsin L or cathepsin B activity [1][2]. Additionally, SSAA09E3 does not block SARS-S/ACE2 interactions, unlike SSAA09E2 which acts as an ACE2 interaction inhibitor [3].

SARS-CoV Entry Inhibitor Mechanism of Action Fusion Inhibitor

SSAA09E3 Demonstrates Submicromolar Anti-SARS-CoV Potency in Vero Cells, Unlike Analogs

In a direct infection model using live SARS-CoV in Vero cells, SSAA09E3 exhibited an EC50 of 0.15 μM with a CC50 of 17 μM, yielding a selectivity index (SI) of 113. In contrast, SSAA09E1 and SSAA09E2 were not evaluated in this assay (ND = not determined), leaving SSAA09E3 as the only analog with quantified anti-SARS-CoV activity in a live-virus infection model [1]. In pseudotype assays using 293T cells, SSAA09E3 had an EC50 of 9.7 ± 0.8 μM, compared to 6.7 ± 0.4 μM for SSAA09E1 and 3.1 ± 0.2 μM for SSAA09E2 .

SARS-CoV Vero Cells Antiviral Potency EC50

SSAA09E3 Shows Functional Selectivity for Membrane Fusion Over Protease Activity

In dose-dependent fluorescence inhibition assays using purified recombinant cathepsin L, SSAA09E1 exhibited an IC50 of 5.33 ± 0.61 μM, whereas SSAA09E3 showed no detectable inhibition even at high concentrations (>100 μM) [1][2]. This functional selectivity confirms that SSAA09E3 does not engage the host protease required for SARS-S processing, thereby avoiding potential off-target effects on cathepsin L-mediated cellular pathways [3].

Cathepsin L Selectivity Fusion Inhibitor Off-Target Activity

SSAA09E3 Inhibits SARS-S-Mediated Cell-to-Cell Fusion in a Quantitative Fusion Assay

In a quantitative SARS-S/ACE2-mediated cell-to-cell fusion assay, SSAA09E3 (▲) dose-dependently inhibited fusion when added either after cell overlay but before fusion induction (condition A) or before cell overlay and fusion induction (condition B). In contrast, SSAA09E1 (■) and SSAA09E2 (◆) showed minimal to no inhibition under identical conditions [1][2]. This functional assay directly corroborates the proposed mechanism of SSAA09E3 as a membrane fusion inhibitor.

Cell-to-Cell Fusion Syncytium Formation Fusion Inhibitor SARS-S Glycoprotein

Optimal Application Scenarios for SSAA09E3 in Antiviral Research and Drug Discovery Workflows


Mechanistic Dissection of SARS-CoV Entry Pathways

Researchers investigating the sequential steps of coronavirus entry (ACE2 binding, cathepsin L processing, and membrane fusion) can use SSAA09E3 as a specific tool to block the terminal fusion event. This allows clean separation of fusion-dependent effects from receptor engagement and endosomal proteolysis, as demonstrated in the original characterization [1][2].

Combinatorial Screening for Synergistic Entry Inhibitors

SSAA09E3 is uniquely suited for combination studies with ACE2 antagonists (e.g., SSAA09E2) or cathepsin L inhibitors (e.g., SSAA09E1) to explore synergistic antiviral effects. Because each analog targets a distinct entry stage, their combinations may reveal additive or synergistic interactions, as suggested by the authors [3].

Live SARS-CoV Infection Assays in Vero Cells

With a validated EC50 of 0.15 μM and selectivity index >100 in Vero cell infection models, SSAA09E3 is the preferred analog for studies requiring direct antiviral activity against replication-competent SARS-CoV [1].

Membrane Fusion Inhibitor Reference Control

As a well-characterized small-molecule fusion inhibitor, SSAA09E3 serves as a positive control for high-content screening assays measuring viral-host membrane fusion, cell-cell syncytium formation, or pseudotype entry [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSAA09E3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.